2-Methylenebornane

Vue d'ensemble

Description

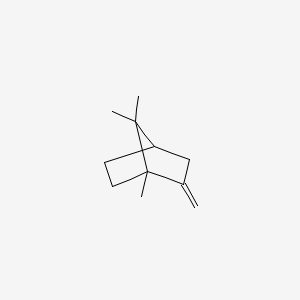

2-Methylenebornane, also known as 1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane, is a monoterpenoid compound with the molecular formula C11H18 . It is a bicyclic structure characterized by a methylene group attached to the second carbon of the bornane skeleton.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylenebornane can be synthesized through the heterologous expression of biosynthesis genes in Escherichia coli. This method involves the use of terpene synthases that convert 2-methyl-GPP (geranyl diphosphate) into this compound . The reaction conditions typically include the presence of a methyltransferase enzyme and the mevalonate pathway enzymes to facilitate the production of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve the large-scale fermentation of genetically modified microorganisms, such as Escherichia coli, that have been engineered to express the necessary biosynthesis genes . This approach allows for the efficient and cost-effective production of the compound in significant quantities.

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Methylenebornane undergoes oxidation to form oxygenated derivatives. Key pathways include:

-

Formation of 3,4-Dimethylcumene : Aerobic microbial degradation introduces hydroxyl groups, followed by dehydration and oxidation to yield 3,4-dimethylcumene (C₉H₁₂), detected via GC-MS with m/z = 148 .

-

Epoxidation : Reaction with peracids (e.g., mCPBA) targets the exocyclic methylene group, producing epoxides, though specific products remain uncharacterized in literature .

Table 1: Oxidation Products and Conditions

| Product | Reagents/Conditions | Detection Method | Reference |

|---|---|---|---|

| 3,4-Dimethylcumene | Microbial oxidation (soil) | GC-MS (m/z = 148) |

Reduction Reactions

Hydrogenation and enzymatic reduction modify the compound’s unsaturated bonds:

-

Saturation of Methylene Group : Catalytic hydrogenation (H₂/Pd-C) reduces the methylene group to a methyl derivative, yielding 2-methylbornane .

-

2-Methylcitronellol Formation : Enzymatic reduction by terpene synthases produces diastereomeric 2-methylcitronellol (C₁₁H₂₂O), identified via m/z = 170 .

Enzymatic Catalysis and Biosynthetic Byproducts

This compound is a byproduct of bacterial terpene synthase activity:

-

Cyclization of 2-Methyl-GPP : 2-Methylisoborneol synthase (MIBS) cyclizes 2-methylgeranyl diphosphate (2-methyl-GPP) via carbocation intermediates, yielding this compound alongside 2-methylisoborneol (2-MIB) and 1-methylcamphene .

-

Product Distribution : MIBS variants alter product ratios. For example, incubating MIBS with 2-methylneryl diphosphate shifts products from 89% 2-MIB to 26% this compound .

Table 2: Enzymatic Products of 2-Methyl-GPP Cyclization

Microbial Degradation

Soil microbiota metabolize this compound via oxidative pathways:

-

Complete Degradation : In forest soil, 2-MIB is fully degraded to this compound and 1-methylcamphene within 14 days under aerobic conditions .

-

Biotransformation Efficiency : Microbial consortia achieve >95% conversion efficiency, highlighting potential for bioremediation of terpenoid contaminants .

Key Research Findings

-

Mechanistic Insight : Quenching of carbocation intermediates (e.g., 2-methylbornyl cation) dictates product diversity in enzymatic reactions .

-

Structural Reactivity : The methylene group’s steric environment favors electrophilic additions, while the bicyclic framework stabilizes carbocations during cyclization .

Applications De Recherche Scientifique

2.1. Terpene Biosynthesis Studies

Research into the biosynthesis of terpenes has identified 2-methylenebornane as a significant product in several microbial systems. Studies have elucidated the enzymatic pathways involved in its production, highlighting the role of specific enzymes such as terpene synthases . The characterization of these enzymes has implications for synthetic biology, where engineered microorganisms can be utilized to produce terpenes with desirable properties for various applications.

2.2. Environmental Remediation

The degradation of 2-methylisoborneol (2-MIB), a compound associated with unpleasant tastes and odors in water, has been linked to the microbial conversion to this compound. This transformation suggests potential applications in bioremediation strategies aimed at removing 2-MIB from contaminated water sources . The ability of soil microbiota to degrade 2-MIB into less odorous compounds like this compound indicates a natural remediation pathway that could be harnessed for environmental cleanup efforts.

3.1. Case Study: Microbial Degradation of 2-MIB

A study demonstrated that the addition of synthetic 2-MIB to biologically active soil resulted in its complete degradation to this compound and other byproducts like 1-methylcamphene (1-MC). This indicates the effectiveness of natural microbial communities in degrading problematic compounds .

| Compound | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| 2-Methylisoborneol | 100 | 0 | 100 |

| This compound | 0 | 50 | - |

| 1-Methylcamphene | 0 | 30 | - |

3.2. Case Study: Enzymatic Pathway Elucidation

Research on the enzymatic pathways leading to the synthesis of terpenes, including this compound, has provided insights into potential biotechnological applications. By engineering the product selectivity of terpene synthases, researchers have successfully altered the production profiles of various terpenes, including non-canonical ones .

| Enzyme | Substrate | Product | Yield (%) |

|---|---|---|---|

| Terpene Synthase (Pfl_1841) | 2-Methylgeranyl Diphosphate | This compound | High |

| GPP-C2 Methyltransferase | Geranyl Diphosphate | 2-Methylgeranyl Diphosphate | Moderate |

4.1. Flavor and Fragrance Industry

Terpenes, including this compound, are widely used in the flavor and fragrance industry due to their aromatic properties. The ability to produce these compounds through microbial fermentation offers a sustainable alternative to traditional extraction methods from plant sources .

4.2. Fine Chemicals Production

The unique structure of this compound makes it a valuable precursor for synthesizing fine chemicals and pharmaceuticals. Research into its derivatives could lead to new applications in drug development and materials science .

Mécanisme D'action

The mechanism of action of 2-methylenebornane involves its interaction with specific molecular targets and pathways. The compound is synthesized from 2-methyl-GPP by the action of terpene synthases and methyltransferases . These enzymes facilitate the cyclization and methylation processes that lead to the formation of this compound. The compound’s bioactivity is attributed to its ability to interact with cellular membranes and enzymes, potentially disrupting microbial cell functions and exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

2-Methylisoborneol: A structurally related compound with similar biosynthetic pathways and applications.

1-Methylcamphene: Another C11-terpene with comparable chemical properties and uses.

2-Methyl-2-bornene: Shares structural similarities and is formed as a byproduct in certain reactions involving 2-methylenebornane.

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a methylene group, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-Methylenebornane is a non-canonical terpenoid that has garnered attention due to its unique structural properties and potential biological activities. This compound, along with its derivatives, plays a significant role in various ecological and biochemical processes. Recent studies have explored its biosynthesis, microbial degradation, and potential applications in environmental biotechnology.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a double bond, making it a member of the class of compounds known as terpenoids. Its molecular formula is , and it is closely related to 2-methylisoborneol (2-MIB), which is known for its earthy odor and impact on water quality.

Biosynthesis

The biosynthesis of this compound is linked to the enzymatic activity of specific terpene synthases. Recent research has identified the substrate scope of these enzymes, revealing that this compound can be synthesized from geranyl pyrophosphate (GPP) through the action of 2-methylisoborneol synthase (MIBS) . The presence of proline-rich domains in these enzymes has been shown to influence their activity, affecting the yield of this compound during biosynthetic processes .

Microbial Degradation

Studies have demonstrated that this compound can be produced as a degradation product of 2-MIB by certain microbial communities in forest soils. In controlled experiments, the addition of synthetic 2-MIB to soil samples led to its complete degradation, resulting in the formation of this compound and other byproducts such as 1-methylcamphene . This indicates that natural microbial populations possess the capability to biotransform these compounds, suggesting potential applications in bioremediation efforts.

Biological Activity

The biological activity of this compound has not been extensively studied; however, its structural similarities to other terpenoids suggest potential bioactive properties. Terpenoids are known for their antimicrobial, antifungal, and anti-inflammatory activities. For instance, related compounds have shown efficacy against various pathogens and may play roles in plant defense mechanisms.

Table: Potential Biological Activities of Terpenoids

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Methylisoborneol | Antifungal | |

| Camphor | Anti-inflammatory | |

| Geraniol | Antioxidant |

Case Studies

- Microbial Degradation Study : A study conducted on forest soil samples revealed that microbial communities effectively degraded 2-MIB into this compound. The results indicated a complete transformation within specific time frames, highlighting the potential for using these microorganisms in environmental cleanup .

- Enzymatic Activity Analysis : Research focusing on the enzymatic pathways involved in synthesizing terpenoids illustrated that modifications to enzyme structures could enhance product selectivity towards compounds like this compound. This study employed protein engineering techniques to optimize enzyme activity for biotechnological applications .

Propriétés

IUPAC Name |

1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASFWGOMAIPHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=C)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950214 | |

| Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27538-47-2 | |

| Record name | Bornane, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.